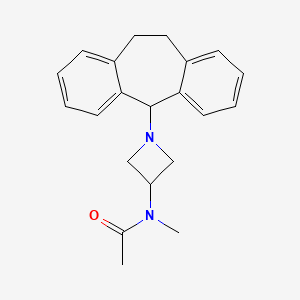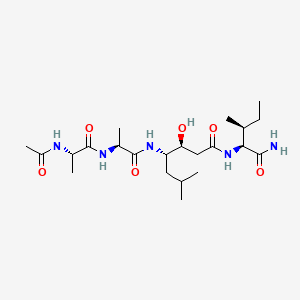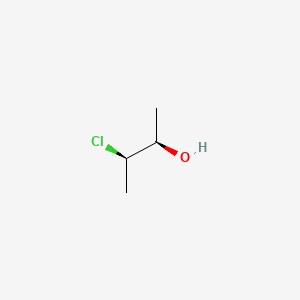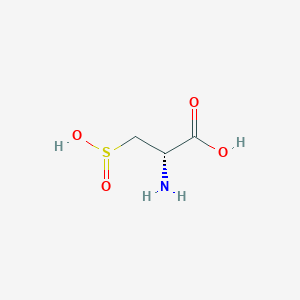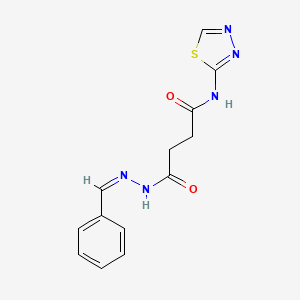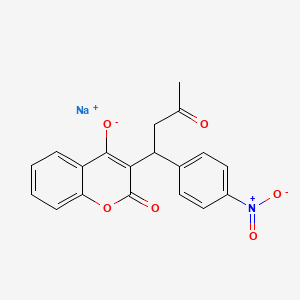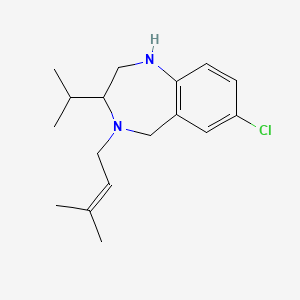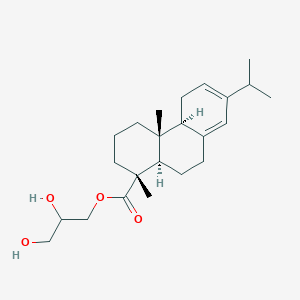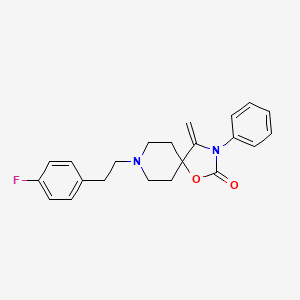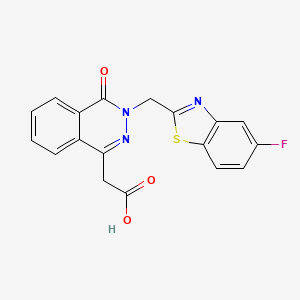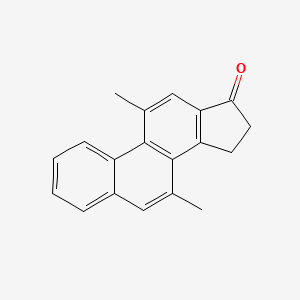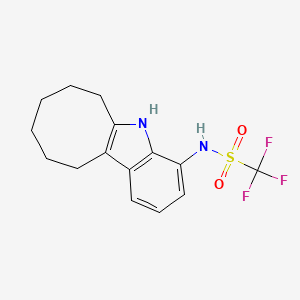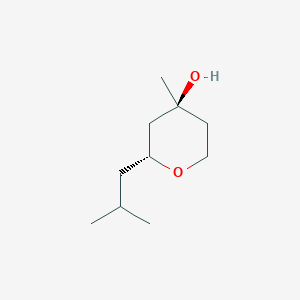
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, is a chemical compound with the molecular formula C₁₀H₂₀O₂. It is a type of tetrahydropyran derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, fragrances, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, can be achieved through Prins cyclization. This reaction involves the cyclization of isoprenol and isovaleraldehyde in the presence of an acid catalyst. Iron-modified silica catalysts, such as iron nitrate and iron chloride, have been used to facilitate this reaction. The reaction conditions typically involve the use of water to enhance selectivity for the desired product .
Analyse Des Réactions Chimiques
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, has several scientific research applications:
Chemistry: It is used as a model compound in studying Prins cyclization and other cyclization reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: It is investigated for its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, involves its interaction with specific molecular targets and pathways. In Prins cyclization, the compound forms through the interaction of isoprenol and isovaleraldehyde under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring .
Comparaison Avec Des Composés Similaires
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, can be compared with other similar compounds such as:
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-: This is a stereoisomer of the compound with different spatial arrangement of atoms.
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-: Another stereoisomer with a different configuration.
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)-: Yet another stereoisomer with a unique arrangement. The uniqueness of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, lies in its specific stereochemistry, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
724776-61-8 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(2R,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10+/m1/s1 |
Clé InChI |
YVSNOTITPICPTB-ZJUUUORDSA-N |
SMILES isomérique |
CC(C)C[C@@H]1C[C@@](CCO1)(C)O |
SMILES canonique |
CC(C)CC1CC(CCO1)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


